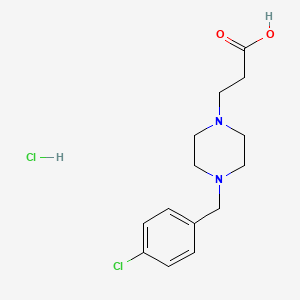
3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2•2HCl. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a propanoic acid moiety.
准备方法
The synthesis of 3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-(4-chlorobenzyl)piperazine.
Addition of Propanoic Acid Moiety: The final step involves the reaction of 4-(4-chlorobenzyl)piperazine with 3-bromopropanoic acid in the presence of a base to form 3-(4-(4-chlorobenzyl)piperazin-1-yl)propanoic acid.
化学反应分析
3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
科学研究应用
3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of receptor-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, including neurological disorders and cancer.
作用机制
The mechanism of action of 3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the chlorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)piperazine: This compound lacks the propanoic acid moiety and is used in similar research applications.
3-(4-Benzylpiperazin-1-yl)propanoic acid: This compound has a benzyl group instead of a chlorobenzyl group, which can lead to different biological activities and binding affinities.
3-(4-(4-Fluorobenzyl)piperazin-1-yl)propanoic acid: The presence of a fluorine atom instead of chlorine can result in different chemical reactivity and biological effects.
属性
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19;/h1-4H,5-11H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJYBFGTRHAHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
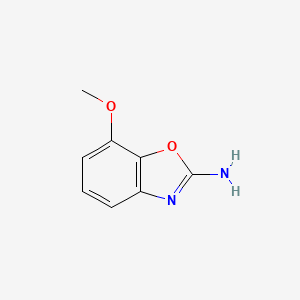
![Thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7969631.png)
![2,6-Dihydroxy-5-[(methylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B7969644.png)
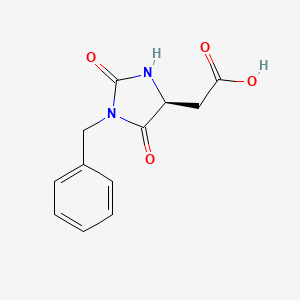
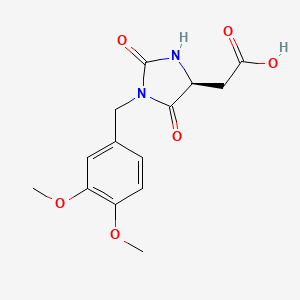
![(S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B7969659.png)
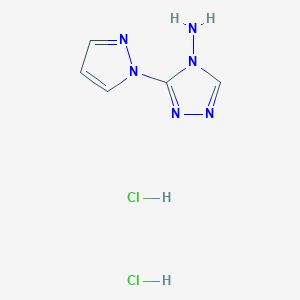
![(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B7969672.png)
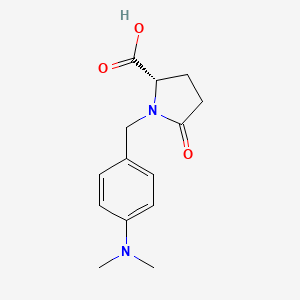
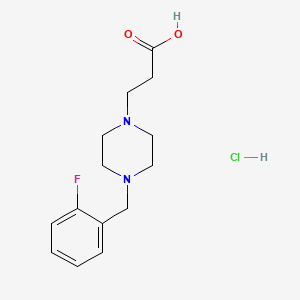
![Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide](/img/structure/B7969694.png)
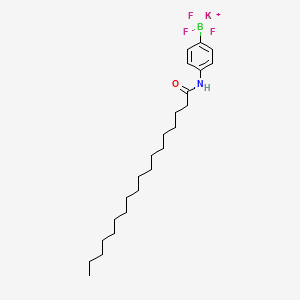
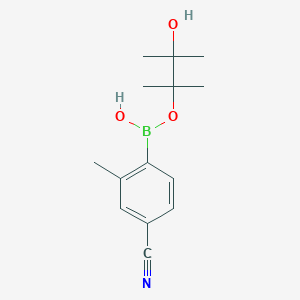
![[1-(Benzenesulfonyl)indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969722.png)
